molecular formula C4H3N3S3 B12935068 [(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile CAS No. 62770-09-6

[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile

Cat. No.: B12935068
CAS No.: 62770-09-6
M. Wt: 189.3 g/mol
InChI Key: KGIBKOZGGPLYEN-UHFFFAOYSA-N
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Description

2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetonitrile is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetonitrile typically involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions for several hours, followed by purification using silica gel chromatography .

Industrial Production Methods

similar compounds are often synthesized using batch or continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-mercapto-1,3,4-thiadiazole
  • 5-(Benzylthio)-1,3,4-thiadiazole
  • 5-(Ethylthio)-1,3,4-thiadiazole

Uniqueness

2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

62770-09-6

Molecular Formula

C4H3N3S3

Molecular Weight

189.3 g/mol

IUPAC Name

2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetonitrile

InChI

InChI=1S/C4H3N3S3/c5-1-2-9-4-7-6-3(8)10-4/h2H2,(H,6,8)

InChI Key

KGIBKOZGGPLYEN-UHFFFAOYSA-N

Canonical SMILES

C(C#N)SC1=NNC(=S)S1

Origin of Product

United States

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